5-Bromo-3-chloro-2-hydrazinylpyridine
Overview
Description
5-Bromo-3-chloro-2-hydrazinylpyridine is a chemical compound with the molecular formula C5H5BrClN3 and a molecular weight of 222.47 g/mol It is a derivative of pyridine, characterized by the presence of bromine, chlorine, and hydrazine functional groups attached to the pyridine ring
Mechanism of Action
Target of Action
Related compounds such as pyrrolopyrazine derivatives have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Mode of Action
Hydrazine derivatives are known to react with carbonyl groups to form hydrazones . This reaction mechanism is similar to that of imine formation, which involves the deprotonation of a weakly acidic N-H bond to form the hydrazone anion .
Biochemical Pathways
Related compounds such as pyrrolopyrazine derivatives have been found to exhibit various biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Related compounds have shown a wide range of biological activities, suggesting that (5-bromo-3-chloropyridin-2-yl)hydrazine could potentially have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-chloro-2-hydrazinylpyridine typically involves the reaction of 5-bromo-2,3-dichloropyridine with hydrazine hydrate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as ethanol or methanol, and requires careful temperature regulation to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same starting materials and reaction conditions but utilizes industrial reactors and more efficient purification techniques to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-chloro-2-hydrazinylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The hydrazine group can be oxidized or reduced under specific conditions, resulting in the formation of different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different hydrazine derivatives .
Scientific Research Applications
5-Bromo-3-chloro-2-hydrazinylpyridine has several applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-hydrazinopyridine: Similar in structure but lacks the bromine atom, which can affect its reactivity and biological activity.
5-Bromo-2-chloropyridine: Lacks the hydrazine group, making it less reactive in certain chemical reactions.
5-Bromo-3-chloropyridine:
Uniqueness
5-Bromo-3-chloro-2-hydrazinylpyridine is unique due to the presence of both bromine and chlorine atoms along with the hydrazine group. This combination of functional groups provides it with distinct chemical reactivity and potential for diverse applications in various fields of research .
Properties
IUPAC Name |
(5-bromo-3-chloropyridin-2-yl)hydrazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrClN3/c6-3-1-4(7)5(10-8)9-2-3/h1-2H,8H2,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYGAESOPIUEMRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)NN)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.47 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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